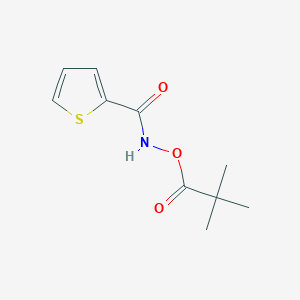![molecular formula C12H14ClNO3 B13988654 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one](/img/structure/B13988654.png)
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one typically involves the reaction of 2-chloropyridine with an appropriate oxanyl derivative under specific conditions. One common method involves the use of (2-Chloro-4-pyridinyl)methanol as a starting material, which is then reacted with an oxanyl compound in the presence of a base to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a solid form .
化学反応の分析
Types of Reactions
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloropyridine moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The chloropyridine moiety can bind to enzymes or receptors, modulating their activity. The oxanyl group may also play a role in enhancing the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
4-Acetyl-2-chloropyridine: Shares the chloropyridine moiety but lacks the oxanyl group.
(2-Chloro-4-pyridinyl)methanol: Contains the chloropyridine moiety with a hydroxymethyl group instead of the oxanyl group.
1-[1-(5-chloropyridin-2-yl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one: Features a chloropyridine moiety with a pyrazole ring.
Uniqueness
2-[(2-Chloropyridin-4-yl)oxy]-1-(oxan-4-yl)ethan-1-one is unique due to the presence of both the chloropyridine and oxanyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H14ClNO3 |
|---|---|
分子量 |
255.70 g/mol |
IUPAC名 |
2-(2-chloropyridin-4-yl)oxy-1-(oxan-4-yl)ethanone |
InChI |
InChI=1S/C12H14ClNO3/c13-12-7-10(1-4-14-12)17-8-11(15)9-2-5-16-6-3-9/h1,4,7,9H,2-3,5-6,8H2 |
InChIキー |
SBLOCZKBLIOZDX-UHFFFAOYSA-N |
正規SMILES |
C1COCCC1C(=O)COC2=CC(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Acetamido-2-[3-(4-acetamidophenyl)-3-oxopropyl]propanedioic acid](/img/structure/B13988581.png)



![5-Bromo-6-hydroxy-5,6-dimethyl-3,8-diazatetracyclo[8.8.0.03,8.012,17]octadeca-1(18),10,12,14,16-pentaene-2,9-dione](/img/structure/B13988599.png)


![1-Oxaspiro[4.5]decane](/img/structure/B13988614.png)
![3-[(3-Anilino-4-phenyl-1,2,4-thiadiazol-5-ylidene)amino]-3-oxopropanoic acid](/img/structure/B13988616.png)

![Hydrazinecarboximidamide, 2-[(4-aminophenyl)methylene]-](/img/structure/B13988650.png)
![[4-Fluoro-2-(oxan-2-yloxymethyl)phenyl]boronic acid](/img/structure/B13988653.png)
